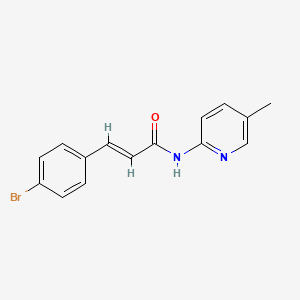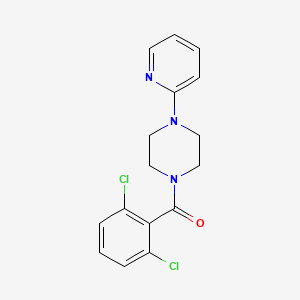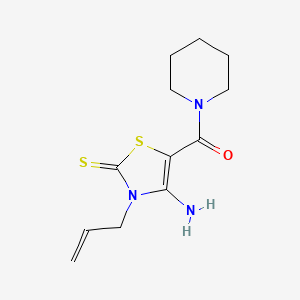![molecular formula C20H19NO4 B5706593 N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5706593.png)
N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide, also known as DMMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMMA belongs to the class of chromene derivatives, which have shown promising results in various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is not fully understood. However, studies have suggested that it may exert its biological activities by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, MAPK pathway, and NF-κB pathway. N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has also been found to inhibit the activity of various enzymes such as COX-2, LOX, and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has also been found to reduce the levels of oxidative stress markers such as MDA and ROS. In addition, N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been found to inhibit the activity of various enzymes such as COX-2, LOX, and iNOS, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is its simple synthesis method, which makes it easily accessible for laboratory experiments. N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has also been found to possess potent biological activities at low concentrations, which makes it a potential candidate for further research. However, one of the limitations of N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is its poor solubility in water, which may limit its therapeutic applications.
Zukünftige Richtungen
There are several future directions for N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide research. One of the potential future directions is to investigate the pharmacokinetics and pharmacodynamics of N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide in vivo. Another future direction is to study the potential therapeutic applications of N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide in various diseases such as cancer, inflammation, and oxidative stress-related diseases. Furthermore, the development of N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide derivatives with improved solubility and potency may also be a potential future direction for N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide research.
Conclusion:
In conclusion, N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide possesses potent anti-inflammatory, antioxidant, and anticancer properties, which make it a potential candidate for the treatment of various diseases. The simple synthesis method and potent biological activities of N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide make it a potential candidate for further research. However, the poor solubility of N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide may limit its therapeutic applications. Future research should focus on investigating the pharmacokinetics and pharmacodynamics of N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide in vivo, studying its potential therapeutic applications in various diseases, and developing N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide derivatives with improved solubility and potency.
Synthesemethoden
N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can be synthesized using a simple one-pot reaction method. The reaction involves the condensation of 3,4-dimethylbenzaldehyde and 4-methylcoumarin-7-carboxylic acid in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with hydroxylamine hydrochloride to yield N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide in high yields.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been extensively studied for its potential therapeutic applications. It has shown promising results in various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to possess potent anti-inflammatory and antioxidant activities, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-12-4-5-15(8-13(12)2)21-19(22)11-24-16-6-7-17-14(3)9-20(23)25-18(17)10-16/h4-10H,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORUHHZNMDBGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(2,5-dimethylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5706521.png)

![4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5706533.png)

![1-[3-(4-methylphenyl)acryloyl]piperidine](/img/structure/B5706549.png)
![N-(2,3-dimethylphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5706565.png)
![N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide](/img/structure/B5706572.png)

![4-[(4-methyl-3-nitrophenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide](/img/structure/B5706582.png)


![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5706618.png)
